
2-(4-Methoxyphenyl)-6-methyl-4H-chromen-4-one oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-6-methyl-4H-chromen-4-one oxime typically involves several steps:
-
Synthesis of 2-(4-Methoxyphenyl)-6-methyl-4H-chromen-4-one
Starting Materials: 4-Methoxybenzaldehyde, 4-methylacetophenone, and a suitable base such as sodium hydroxide.
Reaction Conditions: The reaction is carried out in an ethanol solvent under reflux conditions. The base catalyzes the aldol condensation between 4-methoxybenzaldehyde and 4-methylacetophenone, leading to the formation of the chromenone core.
-
Conversion to Oxime
Starting Material: 2-(4-Methoxyphenyl)-6-methyl-4H-chromen-4-one.
Reagents: Hydroxylamine hydrochloride and a base such as sodium acetate.
Reaction Conditions: The reaction is typically carried out in an ethanol solvent at elevated temperatures. The hydroxylamine reacts with the carbonyl group of the chromenone to form the oxime derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or neutral conditions.
Products: Oxidation of the methoxy group can lead to the formation of a carboxylic acid derivative.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Typically carried out in anhydrous conditions.
Products: Reduction of the oxime group can lead to the formation of an amine derivative.
-
Substitution
Reagents: Nucleophiles such as halides or amines.
Conditions: Typically carried out in the presence of a base or catalyst.
Products: Substitution reactions can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Acids, bases, transition metal catalysts.
科学研究应用
Chemistry
2-(4-Methoxyphenyl)-6-methyl-4H-chromen-4-one oxime is used as a building block in organic synthesis
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine
The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)-6-methyl-4H-chromen-4-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chromenone core can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)-4H-chromen-4-one: Lacks the oxime group, leading to different reactivity and biological activity.
6-Methyl-4H-chromen-4-one oxime: Lacks the methoxyphenyl group, resulting in different chemical properties and applications.
2-Phenyl-6-methyl-4H-chromen-4-one oxime:
Uniqueness
2-(4-Methoxyphenyl)-6-methyl-4H-chromen-4-one oxime is unique due to the presence of both the methoxyphenyl and oxime groups. This combination imparts specific chemical reactivity and biological activity, making it a versatile compound for various applications.
属性
分子式 |
C17H15NO3 |
|---|---|
分子量 |
281.30 g/mol |
IUPAC 名称 |
(NZ)-N-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]hydroxylamine |
InChI |
InChI=1S/C17H15NO3/c1-11-3-8-16-14(9-11)15(18-19)10-17(21-16)12-4-6-13(20-2)7-5-12/h3-10,19H,1-2H3/b18-15- |
InChI 键 |
MOJQMJZJNHMCGY-SDXDJHTJSA-N |
手性 SMILES |
CC1=CC\2=C(C=C1)OC(=C/C2=N/O)C3=CC=C(C=C3)OC |
规范 SMILES |
CC1=CC2=C(C=C1)OC(=CC2=NO)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


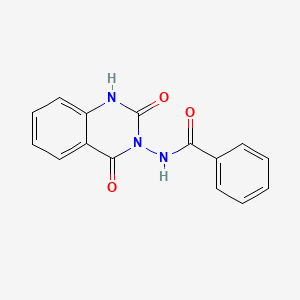
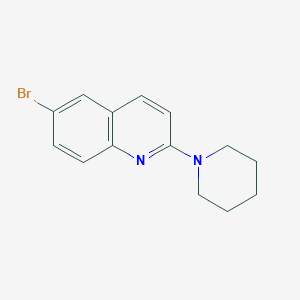
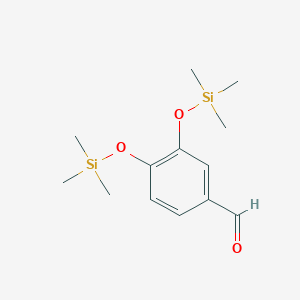
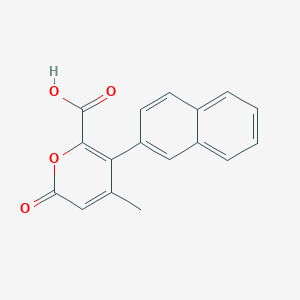

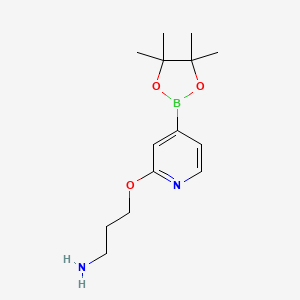

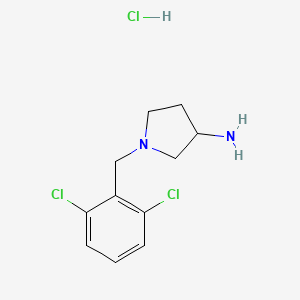
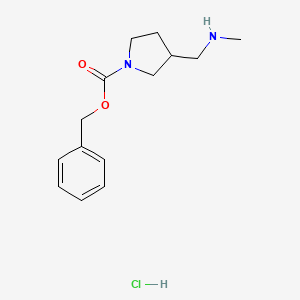

![2-[2-(4-Methoxyphenyl)ethyl]quinazolin-4(1H)-one](/img/structure/B11842152.png)



